molecular formula C13H16N4O2S B2374028 Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate CAS No. 1006323-03-0

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate

Cat. No.: B2374028
CAS No.: 1006323-03-0
M. Wt: 292.36
InChI Key: ZHZPOBSVVMUBEV-UHFFFAOYSA-N
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Description

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
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Biological Activity

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a compound characterized by its unique chemical structure, which includes a thioester and a pyrazole-pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of approximately 270.33 g/mol. The compound features a thioacetate group linked to a pyrimidine and a pyrazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that modifications in the pyrazole structure can enhance the inhibitory effects on cancer cell lines such as those expressing BRAF(V600E) mutations .
  • Anti-inflammatory Properties : Compounds containing pyrazole and pyrimidine rings have been associated with reduced inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) positive melanoma cells. The observed mechanism involved the induction of apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole-based compounds were synthesized and evaluated for their anti-inflammatory properties. One derivative showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrazole ring enhanced biological activity .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAntitumor5.0Induction of apoptosis via caspase activation
Compound BAnti-inflammatory10.0Inhibition of NO production in macrophages
Compound CAntimicrobial15.0Disruption of bacterial cell membrane integrity

Properties

IUPAC Name

ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPOBSVVMUBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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